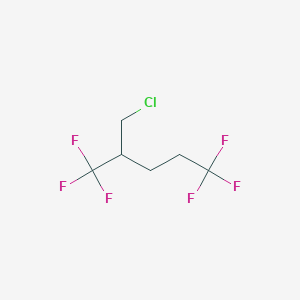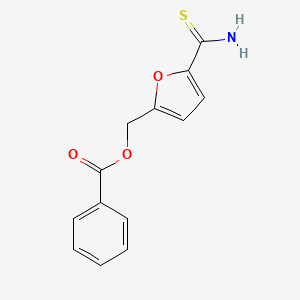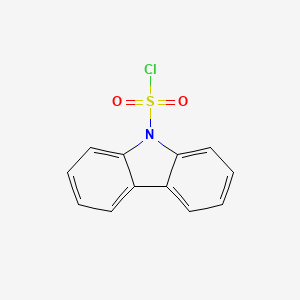
Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- is a fluorinated alkane. This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated alkanes. Fluorinated alkanes are often used in various industrial applications due to their unique properties, such as high thermal stability and resistance to chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- typically involves the fluorination of a nonane derivative. The process can be carried out using various fluorinating agents such as elemental fluorine (F2), cobalt trifluoride (CoF3), or other fluorinating reagents under controlled conditions. The reaction is usually conducted in a solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow reactor where the nonane derivative is fluorinated in a controlled environment. This method ensures a consistent product yield and minimizes the risk of hazardous side reactions. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of fluorine atoms makes it more resistant to these reactions compared to non-fluorinated alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of a fluorine atom with a hydroxyl group, while oxidation may lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- has several scientific research applications, including:
Chemistry: Used as a solvent or reagent in various chemical reactions due to its unique properties.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism of action of Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- involves its interaction with molecular targets through its fluorine atoms. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various molecular pathways. These interactions can affect the compound’s reactivity and stability, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Nonane, 1,1,1,2,2,3,3,7,7,8,8,9,9,9-tetradecafluoro-4,6-nonanedione: Another fluorinated nonane derivative with similar properties.
Nonane, 2-methyl-: A methylated nonane compound with different chemical properties due to the absence of fluorine atoms.
Uniqueness
Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- is unique due to its high degree of fluorination, which imparts exceptional thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials.
Properties
CAS No. |
57915-73-8 |
|---|---|
Molecular Formula |
C10H10F12 |
Molecular Weight |
358.17 g/mol |
IUPAC Name |
1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methylnonane |
InChI |
InChI=1S/C10H10F12/c1-4(8(15,16)6(12)10(20,21)22)2-3-7(13,14)5(11)9(17,18)19/h4-6H,2-3H2,1H3 |
InChI Key |
SSEIJTRVRYKJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(C(F)(F)F)F)(F)F)C(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)

![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)



![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)
